molecular formula C17H13ClN2O B14433294 1-[2-(5-Chloro-2-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one CAS No. 79073-29-3

1-[2-(5-Chloro-2-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one

Cat. No.: B14433294
CAS No.: 79073-29-3
M. Wt: 296.7 g/mol
InChI Key: FHTXCOKGFDURAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(5-Chloro-2-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a hydrazone functional group (-NHN=) attached to a naphthalene ring and a chlorinated methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(5-Chloro-2-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one typically involves the reaction of 5-chloro-2-methylphenylhydrazine with naphthalene-2-one. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-(5-Chloro-2-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine group.

    Substitution: The chlorine atom in the methylphenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenylhydrazones.

Scientific Research Applications

1-[2-(5-Chloro-2-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Studied for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 1-[2-(5-Chloro-2-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects. Additionally, its interaction with DNA and proteins can contribute to its antimicrobial and anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(E)-2-(5-chloro-2-hydroxyphenyl)hydrazin-1-ylidene]naphthalen-2(1H)-one
  • 2-[(5-chloro-2-methoxyphenyl)hydrazinylidene]-2-cyanoacetic acid ethyl ester

Uniqueness

1-[2-(5-Chloro-2-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one is unique due to its specific structural features, such as the presence of a chlorinated methylphenyl group and a naphthalene ring. These structural elements contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

CAS No.

79073-29-3

Molecular Formula

C17H13ClN2O

Molecular Weight

296.7 g/mol

IUPAC Name

1-[(5-chloro-2-methylphenyl)diazenyl]naphthalen-2-ol

InChI

InChI=1S/C17H13ClN2O/c1-11-6-8-13(18)10-15(11)19-20-17-14-5-3-2-4-12(14)7-9-16(17)21/h2-10,21H,1H3

InChI Key

FHTXCOKGFDURAR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N=NC2=C(C=CC3=CC=CC=C32)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.